(6-methyl-1H-indol-2-yl)boronic acid
Overview
Description
(6-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in material chemistry.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . For instance, they are used in Suzuki-Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Action Environment
It’s known that boronic acids, including this compound, are generally stable and environmentally benign . They are used in reactions that require mild and functional group tolerant conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (6-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indoles using bis(neopentyl glycolato)diboron as the borylation reagent . This reaction is catalyzed by a rhodium catalyst and proceeds under mild conditions, making it an efficient and practical method for synthesizing indolylboronic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale borylation reactions using similar catalytic systems. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bis(neopentyl glycolato)diboron: A borylation reagent used in the synthesis of indolylboronic acids.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
(6-methyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(6-methyl-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(6-methyl-1H-indol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUSTLDJZUIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696290 | |
Record name | (6-Methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953411-07-9 | |
Record name | B-(6-Methyl-1H-indol-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953411-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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